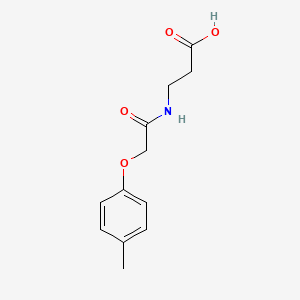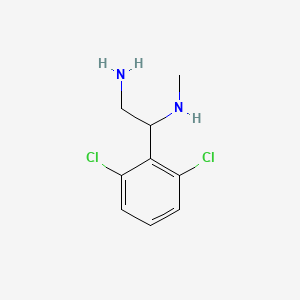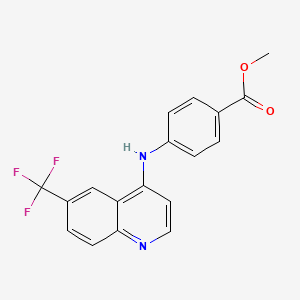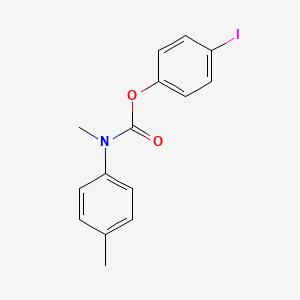
4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a carbamate group. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and 4-methylaniline.
Formation of Carbamate: The reaction involves the formation of a carbamate linkage through the reaction of 4-iodoaniline with methyl isocyanate in the presence of a suitable base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch reactors or continuous flow reactors can be used.
Catalysts and Solvents: Catalysts such as palladium or copper may be employed to enhance the reaction rate, and solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-iodophenyl N-methylcarbamate
- 4-methylphenyl N-methylcarbamate
- 4-iodophenyl N-ethyl-N-(4-methylphenyl)carbamate
Uniqueness
4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate is unique due to the presence of both iodine and methyl groups, which confer specific reactivity and properties. This makes it distinct from other carbamates that may lack these functional groups.
Properties
Molecular Formula |
C15H14INO2 |
|---|---|
Molecular Weight |
367.18 g/mol |
IUPAC Name |
(4-iodophenyl) N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C15H14INO2/c1-11-3-7-13(8-4-11)17(2)15(18)19-14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
InChI Key |
WXDCELSVRIXHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


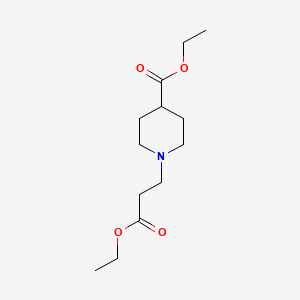

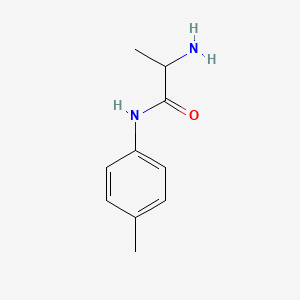
![2-amino-N-cyclopropyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123283.png)
![2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123286.png)
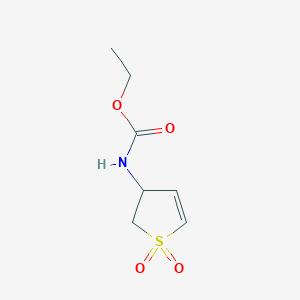
![4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12123296.png)
![N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide](/img/structure/B12123299.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide](/img/structure/B12123301.png)
